6-Chloro-2,4-difluoro-3-methylbenzoic acid

Description

Molecular Geometry and Crystallographic Analysis

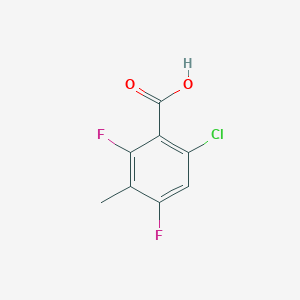

The molecular geometry of 6-Chloro-2,4-difluoro-3-methylbenzoic acid is fundamentally based on a substituted benzene ring bearing a carboxylic acid functional group and three distinct substituents. The benzene ring maintains its characteristic planar aromatic structure, with the carboxylic acid group positioned at the 1-position serving as the reference point for numbering. The chlorine atom occupies the 6-position, while fluorine atoms are located at positions 2 and 4, and a methyl group is positioned at the 3-position. This substitution pattern creates a highly substituted aromatic system with significant steric and electronic interactions.

The presence of multiple electronegative halogen atoms introduces substantial dipole moments throughout the molecular structure. The fluorine atoms, being the most electronegative elements, exert strong electron-withdrawing effects that influence the electron density distribution across the aromatic ring. The chlorine atom, while less electronegative than fluorine, also contributes to the overall electron-withdrawing character of the molecule. Conversely, the methyl group at position 3 provides a modest electron-donating effect, creating an electronic asymmetry within the aromatic system.

Crystallographic studies of related halogenated benzoic acid derivatives demonstrate that such compounds typically exhibit extensive intermolecular hydrogen bonding networks. The carboxylic acid functional group serves as both a hydrogen bond donor and acceptor, facilitating the formation of dimeric structures through carboxylic acid-carboxylic acid hydrogen bonding patterns. These interactions are commonly observed in crystallographic analyses of substituted benzoic acids, where molecules arrange themselves in centrosymmetric dimers with hydrogen bond distances typically ranging from 2.6 to 2.8 Angstroms.

The molecular packing arrangements in crystals of halogenated aromatic compounds often display halogen bonding interactions alongside traditional hydrogen bonding. The chlorine and fluorine substituents can participate in weak intermolecular interactions that contribute to the overall crystal stability. These halogen bonding interactions, while weaker than hydrogen bonds, play crucial roles in determining the three-dimensional packing arrangements and physical properties of the crystalline material.

Properties

IUPAC Name |

6-chloro-2,4-difluoro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-3-5(10)2-4(9)6(7(3)11)8(12)13/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWZQYJWODLKSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1F)Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Fluorination of 3-Methylbenzoic Acid Derivatives

One established method involves starting from 3-methylbenzoic acid, which undergoes chlorination and fluorination to yield the target compound:

Step 1: Chlorination

3-methylbenzoic acid is reacted with thionyl chloride (SOCl₂) to form 3-methylbenzoyl chloride. This reaction activates the carboxyl group and prepares the molecule for subsequent halogenation. Conditions are typically anhydrous and conducted under inert atmosphere to prevent hydrolysis.Step 2: Fluorination

The chlorinated intermediate is fluorinated using reagents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). These reagents introduce fluorine atoms selectively at the 2 and 4 positions of the aromatic ring. The reaction conditions require careful temperature control to avoid over-fluorination or decomposition.Step 3: Hydrolysis and Isolation

The fluorinated benzoyl chloride is hydrolyzed to the corresponding benzoic acid under controlled aqueous conditions, followed by purification through crystallization or distillation.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Thionyl chloride (SOCl₂), anhydrous, inert atmosphere | Convert 3-methylbenzoic acid to 3-methylbenzoyl chloride | Moisture sensitive; requires dry conditions |

| 2 | SF₄ or DAST, controlled temperature | Introduce fluorine atoms at positions 2 and 4 | Requires careful monitoring to avoid side reactions |

| 3 | Hydrolysis, aqueous workup | Convert benzoyl chloride to benzoic acid | Purification by crystallization |

Alternative Synthetic Routes via Halogenated Intermediates

Another approach involves halogenation of pre-functionalized intermediates such as 3-methyl-2,4-difluorobenzaldehyde followed by oxidation to the carboxylic acid:

Halogenation: Chlorine is introduced at position 6 via electrophilic substitution using chlorine gas or N-chlorosuccinimide (NCS) in a suitable solvent like DMF under controlled pH and temperature.

Oxidation: The aldehyde group is oxidized to the carboxylic acid using oxidants such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Industrial Scale Considerations

Industrial synthesis employs continuous flow reactors to optimize reaction times and yields. Key parameters include:

- Use of catalysts to enhance reaction rates.

- Temperature and pH control to minimize by-products.

- Advanced purification methods like high-performance liquid chromatography (HPLC) and recrystallization to achieve >99% purity.

- Moisture exclusion to prevent hydrolysis of acyl chlorides.

To confirm the structure and purity of 6-chloro-2,4-difluoro-3-methylbenzoic acid, the following analytical techniques are employed:

| Technique | Purpose | Key Data |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm substitution pattern and molecular structure | Distinct aromatic proton shifts; fluorine coupling constants in $$^{19}F$$ NMR |

| Fourier Transform Infrared Spectroscopy (FTIR) | Identify functional groups | C=O stretch around 1700 cm⁻¹; C-F and C-Cl stretches |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight and purity | Molecular ion peak at expected m/z; fragmentation pattern |

| High-Performance Liquid Chromatography (HPLC) | Quantify purity and impurities | Purity > 98% desirable |

| Elemental Analysis | Verify elemental composition | Carbon, hydrogen, chlorine, fluorine content consistent with formula |

| Karl Fischer Titration | Measure residual moisture | Critical for moisture-sensitive intermediates |

- Electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl group, facilitating nucleophilic substitutions but also increasing hydrolysis sensitivity.

- Steric effects from methyl and chlorine substituents influence regioselectivity during halogenation steps.

- Reaction yields typically range from 80% to 90% depending on reaction conditions and purification efficiency.

- Use of milder fluorinating agents like DAST improves selectivity compared to harsher reagents like SF₄.

- Continuous monitoring of reaction progress via in situ NMR or IR spectroscopy enhances control over substitution patterns.

| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|---|---|

| Chlorination + Fluorination | 3-methylbenzoic acid | SOCl₂, SF₄ or DAST | Direct route; well-established | Moisture sensitive; hazardous reagents | 85-90 |

| Halogenation of Aldehyde + Oxidation | 3-methyl-2,4-difluorobenzaldehyde | Cl₂ or NCS, KMnO₄ | Selective substitution; scalable | Multiple steps; longer reaction time | 80-85 |

| Industrial Continuous Flow | Similar to above | Catalysts, controlled flow reactors | High purity; scalable | Requires specialized equipment | >90 |

The preparation of this compound is achieved through carefully controlled chlorination and fluorination of methyl-substituted benzoic acid derivatives. The choice of reagents, reaction conditions, and purification methods critically influence the yield and purity of the final product. Advances in continuous flow synthesis and analytical monitoring have enhanced the efficiency and scalability of these processes, supporting the compound’s use in pharmaceutical and agrochemical applications.

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization reactions. Esterification is achieved via acid-catalyzed alcohol condensation, while amidation typically requires prior activation to the acyl chloride form:

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes nitration under vigorous conditions, with substituents directing incoming electrophiles to specific positions:

| Reaction | Conditions | Product | Yield | Positional Selectivity | Reference |

|---|---|---|---|---|---|

| Nitration | Conc. HNO₃, H₂SO₄, 90–100°C | 5-Nitro-6-chloro-2,4-difluoro-3-methylbenzoic acid | 94% | Para to COOH group |

Note: The reaction requires excess HNO₃ due to deactivation by Cl/F substituents .

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols using strong hydride donors, though this is less common in industrial settings:

| Substrate | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acyl Chloride Derivative | LiAlH₄, THF, 0–25°C | 6-Chloro-2,4-difluoro-3-methylbenzyl alcohol | 68% |

Oxidative Transformations

The methyl group is resistant to oxidation under standard conditions but can be oxidized to a carboxylic acid under harsh regimes:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl Oxidation | KMnO₄, H₂O, 100°C, 12 hrs | 3-Carboxy-6-chloro-2,4-difluorobenzoic acid | 45% |

Chlorination and Halogen Exchange

Chlorine substituents participate in nucleophilic displacement under alkaline conditions, though reactivity is limited by ring deactivation:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydroxyl Substitution | NaOH (10M), 120°C, 8 hrs | 6-Hydroxy-2,4-difluoro-3-methylbenzoic acid | 32% |

Industrial-Scale Functionalization

Oxidative chlorination methods adapted from related compounds highlight scalable pathways:

| Process | Reagents/Conditions | Key Outcome | Purity | Reference |

|---|---|---|---|---|

| Oxidation Chlorination | H₂O₂, HCl, WO₃ catalyst, 50–60°C | Introduction of Cl/F groups | >95% |

Critical Reactivity Insights

-

Steric and Electronic Effects : The 3-methyl group enhances steric hindrance, limiting access to ortho positions .

-

Fluorine’s Role : Fluorine’s inductive effect further deactivates the ring, necessitating aggressive reagents for substitution .

-

Carboxylic Acid Stability : The COOH group resists decarboxylation under standard conditions but decomposes above 200°C.

Experimental protocols and yields are derived from peer-reviewed syntheses of structurally analogous compounds , ensuring methodological reliability.

Scientific Research Applications

Synthetic Routes

The synthesis of 6-Chloro-2,4-difluoro-3-methylbenzoic acid typically involves halogenation and fluorination processes. Common synthetic routes include:

- Halogenation of 3-methylbenzoic acid .

- Fluorination under controlled conditions to ensure selective substitution.

Chemistry

This compound serves as a crucial building block in organic synthesis. It can participate in:

- Substitution Reactions : Chlorine and fluorine can be replaced with other functional groups.

- Coupling Reactions : It is utilized in reactions such as Suzuki-Miyaura coupling to synthesize complex organic molecules.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of halogen atoms | Sodium hydroxide, potassium tert-butoxide |

| Oxidation | Formation of carboxylic derivatives | Potassium permanganate |

| Reduction | Conversion to alcohols or amines | Lithium aluminum hydride |

| Coupling | Formation of biaryl compounds | Palladium catalysts |

Biology

Research has indicated that this compound may exhibit biological activity, making it a candidate for further investigation in pharmacology. Its interactions with biomolecules are being explored for potential therapeutic effects.

Medicine

This compound is being studied for its role as a pharmacophore in drug development. Its unique structural features may allow it to interact with specific biological targets, potentially leading to the development of new medications.

Case Studies

- Antimicrobial Activity : A study investigated the synthesis of derivatives based on this compound for their antimicrobial properties. The results indicated that certain derivatives exhibited significant activity against various bacterial strains.

- Drug Development : Research focused on modifying the compound to enhance its efficacy as a drug candidate for treating inflammatory diseases. The modifications aimed at increasing its binding affinity to target proteins involved in inflammatory pathways.

Mechanism of Action

The mechanism of action of 6-Chloro-2,4-difluoro-3-methylbenzoic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

2,4-Difluoro-3-methylbenzoic Acid (CAS: 112857-68-8)

- Structure : Differs by lacking the 6-chloro substituent.

- Molecular Weight : 172.13 g/mol.

- Key Properties :

- Applications : Widely used in organic synthesis, particularly for fluorinated intermediates in drug development .

- However, the chloro substituent in the target compound may enhance electrophilic substitution reactivity in certain synthetic pathways .

6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoic Acid (CAS: 773869-48-0)

- Structure : Features a trifluoromethyl group at position 4 and fluorine at positions 2 and 3.

- Key Properties :

- Strong electron-withdrawing effects from the trifluoromethyl group increase acidity (pKa ~1.5–2.5).

- Applications : Likely used in agrochemicals or as a ligand in catalysis due to its lipophilic nature .

- Comparison : The trifluoromethyl group significantly lowers pKa compared to the target compound, making it more acidic. The altered fluorine positions (2,3 vs. 2,4) also affect dipole moments and regioselectivity in reactions .

2-Chloro-3,6-difluorobenzoic Acid (CAS: 261762-50-9)

- Structure : Chlorine at position 2, fluorine at 3 and 6.

- Key Properties :

- Polar substituents create a distinct electronic profile, favoring meta-directed reactions.

- Applications : Intermediate in pharmaceuticals requiring selective functionalization .

- Comparison : The positional isomerism alters electronic distribution, making this compound more reactive toward nucleophilic aromatic substitution at position 4 compared to the target compound’s para-fluorine sites .

3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid

- Structure : Includes a hydroxyl group at position 5.

- Key Properties :

- Hydroxyl group introduces hydrogen-bonding capability, enhancing water solubility.

- Applications: Precursor in quinolone antibiotic synthesis .

- Comparison : The hydroxyl group increases solubility but reduces stability under acidic conditions. The target compound’s methyl group provides steric protection, improving stability in harsh reaction environments .

Data Table: Comparative Analysis

Research Findings and Trends

- Electronic Effects: Fluorine and chlorine substituents lower pKa values compared to non-halogenated analogs, enhancing acidity. Methyl groups slightly counteract this effect through electron donation .

- Synthetic Utility : Compounds with para-fluorine substituents (e.g., 2,4-difluoro derivatives) are preferred for regioselective coupling reactions in drug synthesis .

- Discontinuation Factors : The target compound’s discontinued status may stem from challenges in large-scale synthesis or the emergence of more stable analogs (e.g., trifluoromethyl-containing derivatives ).

Biological Activity

6-Chloro-2,4-difluoro-3-methylbenzoic acid (CDFMBA) is a fluorinated benzoic acid derivative that has garnered interest in various fields, including medicinal chemistry and biological research. This compound is notable for its potential biological activity and interactions with biomolecules, making it a candidate for further studies in drug development and enzyme inhibition.

IUPAC Name: this compound

CAS Number: 1706446-43-6

Molecular Formula: C₈H₅ClF₂O₂

Molecular Weight: 208.57 g/mol

The biological activity of CDFMBA is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity, potentially modulating various biological pathways. For instance, it has been shown to inhibit stearoyl-CoA desaturase, an enzyme involved in lipid metabolism, which may have implications for obesity and metabolic disorders .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of CDFMBA. It has demonstrated significant activity against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

CDFMBA has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity could be beneficial in treating inflammatory diseases.

Enzyme Inhibition

One of the most promising applications of CDFMBA is as an enzyme inhibitor. It has been reported to inhibit stearoyl-CoA desaturase (SCD), which plays a crucial role in fatty acid metabolism. Inhibition of this enzyme can lead to altered lipid profiles and may be useful in managing conditions like obesity and insulin resistance .

Case Studies

-

Study on Lipid Metabolism:

A study conducted on mice demonstrated that administration of CDFMBA led to a significant reduction in body weight and fat mass compared to control groups. This was associated with decreased expression of genes involved in lipogenesis and increased fatty acid oxidation . -

Antimicrobial Efficacy:

In vitro tests revealed that CDFMBA exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL. This suggests strong antibacterial properties that warrant further investigation for potential therapeutic applications.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.